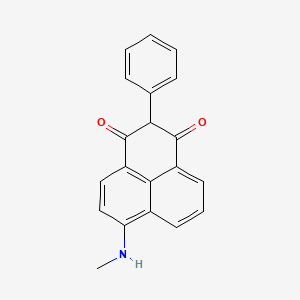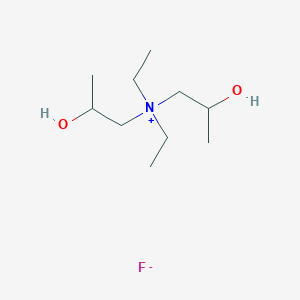![molecular formula C9H18P2 B14312498 (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] CAS No. 113335-42-5](/img/structure/B14312498.png)
(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] is an organophosphorus compound characterized by the presence of two phosphane groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] typically involves the reaction of propane-1,3-diol with prop-2-en-1-ylphosphane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the deprotonation of the diol and subsequent nucleophilic attack on the phosphane groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] can undergo oxidation reactions to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine hydrides.
Substitution: It can participate in substitution reactions where the prop-2-en-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphane derivatives.
Wissenschaftliche Forschungsanwendungen
(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals, and the pathways involved are typically related to catalytic processes.
Vergleich Mit ähnlichen Verbindungen
- (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]
- (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane oxide]
- (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane hydride]
Comparison:
- Uniqueness: (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] is unique due to its specific structure and the presence of two phosphane groups, which provide distinct reactivity and coordination properties compared to its analogs.
- Reactivity: The compound exhibits different reactivity patterns in oxidation, reduction, and substitution reactions compared to its similar compounds.
Eigenschaften
CAS-Nummer |
113335-42-5 |
|---|---|
Molekularformel |
C9H18P2 |
Molekulargewicht |
188.19 g/mol |
IUPAC-Name |
prop-2-enyl(3-prop-2-enylphosphanylpropyl)phosphane |
InChI |
InChI=1S/C9H18P2/c1-3-6-10-8-5-9-11-7-4-2/h3-4,10-11H,1-2,5-9H2 |
InChI-Schlüssel |
JNHYSLYBHLWOMD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCPCCCPCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


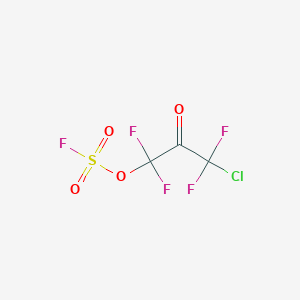


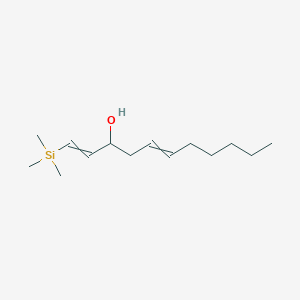
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)




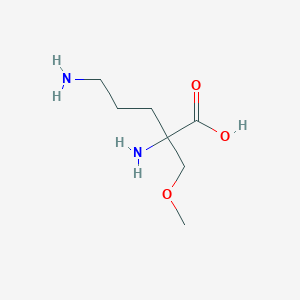
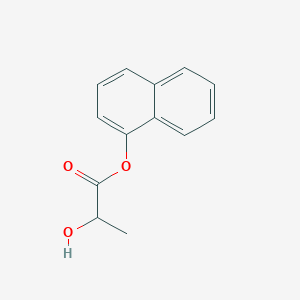
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
